1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting due to its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The presence of the Boc protecting group and the trifluoromethyl group may influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)-3-ethyl-3-pyrrolidinecarboxylic acid
Uniqueness
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to the combination of the indole core, the Boc protecting group, and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14F3NO4 |
---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-4-5-9(15(16,17)18)8(10)7-11(19)12(20)21/h4-7H,1-3H3,(H,20,21) |
InChI Key |
JISPMYHTTDBSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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